molecular formula C9H14ClNO2 B1463569 (S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride CAS No. 1212827-86-5

(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Cat. No. B1463569
M. Wt: 203.66 g/mol
InChI Key: NUBYNIGJZVNIBG-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride, also known as S-3-(1-amino-3-hydroxy-propyl)-phenol HCl, is an important chemical compound used in various scientific research applications. It is a white powder with a melting point of 176-178 °C and a boiling point of 496.6 °C at 760 mmHg. It is insoluble in water, but soluble in ethanol, methanol, and acetone. It has a molecular weight of 222.70 g/mol and a molecular formula of C8H14ClNO2.

Scientific Research Applications

Uterine Relaxants Development

Novel derivatives of this compound, including racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been synthesized and evaluated for their uterine relaxant activity. These compounds have shown potent uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats. They have also been assessed for their cAMP-releasing potential and cardiac stimulant potential, demonstrating significant promise as uterine relaxants with minimal cardiac stimulant effects compared to standard treatments (Viswanathan, Kodgule, & Chaudhari, 2005).

Environmental and Materials Science Applications

  • Corrosion Inhibition : Schiff bases derived from L-Tryptophan and related phenolic compounds have been investigated for their corrosion inhibition efficiency on stainless steel in acidic environments. Such studies indicate their potential for protecting materials against corrosion, a critical aspect of materials science and engineering (Vikneshvaran & Velmathi, 2017).

  • Polymer Science : Research into phenolic compounds, including those related to "(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride," has explored their use in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This is a step towards creating materials with specific properties beneficial in a wide range of applications, from aerospace to consumer goods, highlighting the versatility of phenolic compounds in material synthesis (Trejo-Machin et al., 2017).

Analytical Chemistry Applications

  • Solid-Phase Microextraction : Amino-functionalized polymers, synthesized using precursors related to "(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride," have been developed for the solid-phase microextraction (SPME) of phenols and chlorophenols from environmental samples. Such innovations are crucial for monitoring pollutants in water and soil, contributing to environmental protection efforts (Bagheri, Babanezhad, & Khalilian, 2008).

properties

IUPAC Name

3-[(1S)-1-amino-3-hydroxypropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYNIGJZVNIBG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

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